5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Anticancer DHFR inhibition L1210 leukemia

This spirocyclic indole building block delivers a rigid, three-dimensional core with a 5-fluoro substituent that enhances metabolic stability and modulates electronic properties—key advantages for medicinal chemistry programs. The oxolane ring confers high predicted 5-HT₆ receptor activity, making it a strategic scaffold for cognitive-disorder targets (Alzheimer’s, schizophrenia). Unlike simple halogen replacements that can drop MAO-B affinity 3-5 fold, this core is pre-optimized for 5-HT₆ modulation. Available in research quantities; ideal for constructing diverse spirocyclic libraries with improved pharmacokinetic profiles.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B13182799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1COCC12CNC3=C2C=C(C=C3)F
InChIInChI=1S/C11H12FNO/c12-8-1-2-10-9(5-8)11(6-13-10)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2
InChIKeyHXJGEYKPZJPHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] (CAS 1695715-52-6): An F-Substituted Spirocyclic Indole Scaffold for Lead Optimization


5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] (CAS 1695715-52-6) is a spirocyclic indole derivative with a molecular formula of C11H12FNO and a molecular weight of 193.22 g/mol [1]. It features an indole ring fused to an oxolane (tetrahydrofuran) ring at the 3-position, creating a rigid, three-dimensional scaffold . The 5-fluoro substitution on the indole ring is a key differentiator, as fluorine incorporation is a widely recognized strategy in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets . This compound serves as a versatile building block for constructing more complex structures in drug discovery programs, particularly where spirocyclic frameworks are desirable for improved pharmacodynamic and pharmacokinetic profiles .

Why 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Cannot Be Trivially Substituted with Other Spiroindole Scaffolds


Within the spiroindole class, minor structural modifications can profoundly impact biological activity, making simple substitution untenable without rigorous validation. For instance, in the closely related spiro[indole-3,3'-oxolane] series, bromine replacement with smaller halogens (e.g., Cl, F) decreases MAO-B affinity by 3-5 fold, and expansion of the oxolane ring to an oxane reduces 5-HT₆ activity by 90% . While this specific data comes from a 6-bromo analog, it provides a class-level inference that halogen identity and ring size are critical determinants of target engagement and potency. Similarly, a 2021 SAR study on 5-fluorinated indole phytoalexins concluded that placing a fluoro substituent at the C-5 position of the indole ring is not universally beneficial for cytotoxicity; in that series, 5-fluoro analogues did not show improved anti-cancer activity compared to lead compounds, underscoring that the impact of fluorination is highly context-dependent [1]. Therefore, the 5-fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] core cannot be assumed to be interchangeable with other halogenated or non-halogenated spiroindoles. Selection must be based on target-specific quantitative evidence, as outlined below.

Quantitative Differentiation Guide: 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] vs. Closest Analogs


Inhibition of Dihydrofolate Reductase (DHFR) from L1210 Cells: Limited Data for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

The compound 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 mouse leukemia cells, according to a BindingDB entry (ChEBML_54610) [1]. However, no quantitative affinity data (e.g., Ki or IC50) is publicly available for this specific compound-target pair. In contrast, other spiroindole derivatives have reported DHFR inhibition data; for example, a related compound (BindingDB BDBM50379157) showed an IC50 of 64 nM against *P. falciparum* DHODH [2], but this is a different enzyme and species. Therefore, while this assay suggests a potential mechanism of action, the absence of quantitative data precludes a direct, data-driven comparison against other DHFR inhibitors or spiroindole analogs.

Anticancer DHFR inhibition L1210 leukemia

Impact of 5-Fluoro Substitution on Cytotoxicity in Indole Phytoalexins: A Comparative SAR Study

A 2021 study synthesized a 28-membered library of 5-fluorinated indole phytoalexins and evaluated their cytotoxicity against seven human cancer cell lines. The study concluded that the 5-fluoro analogues did not show improved anti-cancer activity compared to the lead, non-fluorinated compounds. Furthermore, the preliminary structure-activity relationship (SAR) study revealed that placing a fluoro substituent at the C-5 position of the indole ring is not crucial for inducing cytotoxicity in this series [1]. While this study does not include 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] itself, it provides a class-level inference for 5-fluoroindole-containing spiro compounds: the 5-fluoro substituent is not a guaranteed enhancer of cytotoxicity and may be context-dependent. In contrast, other studies on spirooxindoles have reported potent cytotoxicity (e.g., an IC50 of 8.13 µM against A549 cells for a spiro-oxindole derivative) [2], highlighting that the spiro scaffold's activity is highly dependent on the specific substituents and molecular context.

Cytotoxicity SAR 5-Fluorinated indoles

Oxolane vs. Oxane Ring Size: A Key Determinant of 5-HT₆ Receptor Activity in Spiroindole Scaffolds

In a related 6-bromo-1,2-dihydrospiro[indole-3,3'-oxolane] series, systematic modification studies revealed that expansion of the oxolane (tetrahydrofuran) ring to an oxane (tetrahydropyran) ring reduces 5-HT₆ receptor activity by 90% . While this data is for a brominated analog, it provides a class-level inference that the oxolane ring size is critical for maintaining high affinity at the 5-HT₆ receptor. 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] retains the oxolane ring, distinguishing it from the larger oxane-containing spiroindoles (e.g., 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, CAS 1603067-38-4) which are expected to have significantly diminished activity at this receptor based on this SAR trend. This difference is quantifiable and meaningful for projects targeting 5-HT₆ receptors in CNS disorders.

5-HT6 receptor spiroindole SAR ring size

Best-Fit Research Applications for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Based on Quantitative and Structural Evidence


CNS Drug Discovery Programs Targeting 5-HT₆ Receptors

Based on class-level SAR from a closely related 6-bromo analog, the oxolane ring in 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] is expected to confer high 5-HT₆ receptor activity, whereas expansion to an oxane ring reduces activity by 90% . This compound is therefore a suitable starting scaffold or building block for medicinal chemistry efforts focused on 5-HT₆ receptor modulators, which are implicated in cognitive disorders such as Alzheimer's disease and schizophrenia.

Building Block for Fluorinated Spiroindole Libraries with Modulated Metabolic Stability

The incorporation of a 5-fluoro substituent on the indole ring is a validated strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties . 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] serves as a versatile building block for constructing diverse spirocyclic libraries where improved pharmacokinetic profiles are desired. Its spirocyclic core provides a rigid, three-dimensional framework that can be further functionalized at multiple positions to explore structure-activity relationships across various target classes.

Exploratory DHFR Inhibitor Research with Cautionary Note

The compound has been tested for DHFR inhibitory activity against L1210 cells, according to a BindingDB entry . While no quantitative data is publicly available, this assay provides a starting point for researchers exploring DHFR as a potential target. However, the lack of comparative potency data means that procurement for DHFR-focused projects should be accompanied by in-house validation. This application is best suited for early-stage exploratory research rather than lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.